molecular formula C10F20O2 B12592369 2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane CAS No. 596807-60-2

2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane

Cat. No.: B12592369
CAS No.: 596807-60-2
M. Wt: 532.07 g/mol
InChI Key: GOQJZKHMWAQQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant chemical stability and resistance to degradation. It is used in various scientific research applications due to its distinctive reactivity and potential for forming stable products.

Properties

CAS No.

596807-60-2

Molecular Formula

C10F20O2

Molecular Weight

532.07 g/mol

IUPAC Name

2-[difluoro(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptoxy)methyl]-2,3,3-trifluorooxirane

InChI

InChI=1S/C10F20O2/c11-1(12,2(13,14)4(17,18)7(22,23)24)3(15,16)5(19,20)8(25,26)32-10(29,30)6(21)9(27,28)31-6

InChI Key

GOQJZKHMWAQQJJ-UHFFFAOYSA-N

Canonical SMILES

C1(C(O1)(F)F)(C(OC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane typically involves the reaction of a suitable epoxide precursor with a fluorinated alcohol under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the oxirane ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain a high-purity product suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions include fluorinated carboxylic acids, alcohols, alkanes, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Scientific Research Applications

2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form stable interactions with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated epoxides and oxiranes, such as:

Uniqueness

What sets 2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane apart is its highly fluorinated structure, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.